molecular formula C15H12ClN3O B14340228 3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 93132-31-1

3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B14340228
CAS No.: 93132-31-1
M. Wt: 285.73 g/mol
InChI Key: UXDFPIBHGWDUJM-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings, with a 2-chlorophenylmethyl and a 2-methyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often require heating at 250°C in a mixture of diphenyl oxide and biphenyl .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydro derivatives. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit tyrosine kinases and cyclin-dependent kinases, which are crucial for cell cycle regulation and proliferation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. The presence of the 2-chlorophenylmethyl group enhances its ability to interact with specific molecular targets, making it a promising candidate for further drug development.

Properties

CAS No.

93132-31-1

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H12ClN3O/c1-10-18-14-12(6-4-8-17-14)15(20)19(10)9-11-5-2-3-7-13(11)16/h2-8H,9H2,1H3

InChI Key

UXDFPIBHGWDUJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1CC3=CC=CC=C3Cl

Origin of Product

United States

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